Nodusmicin
Overview
Description
Synthesis Analysis
The synthesis of nodusmicin involves multiple steps, aiming to build its complex structure with high stereoselectivity. Initial efforts focus on creating specific subunits of the molecule, such as the preparation of a title compound through partial etherification, oxidation to enone, and highly stereoselective introduction of substituents. Techniques such as the use of (CH3)2CuLi for methyl group introduction and transformations involving silylenol ethers to α-hydroxyketones have been explored. This process culminates in the formation of tetracyclic diketals and subsequent transformations leading to the desired nodusmicin structure (Gössinger, Graupe, & Zimmermann, 1993).
Molecular Structure Analysis
Nodusmicin's molecular structure is characterized by its sterically compressed framework, which is crucial for its biological activity. The synthesis process is designed to achieve the highly hindered trisubstituted double bond characteristic of nodusmicin, utilizing methods like Martin's olefination to connect subunits with precise stereochemistry. Model reactions have been devised to construct its hindered structure efficiently, showcasing the molecule's complexity and the intricacies involved in its synthesis (Auer, Gössinger, & Graupe, 1997).
Chemical Reactions and Properties
Nodusmicin undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. Research has shown that nodusmicin and its derivatives can participate in reactions involving acetylation, demonstrating the molecule's capacity for modification and its chemical versatility. The enzyme NgnL, for example, has been identified to perform regiospecific acetylation of nodusmicin, expanding the understanding of its chemical properties and the potential for biosynthetic modifications (Rayamajhi, Dhakal, & Sohng, 2020).
Physical Properties Analysis
While specific details on nodusmicin's physical properties are scarce, the synthesis and structural analysis studies provide insights into its molecular characteristics, such as solubility and crystallinity, inferred from the methods used in its isolation and characterization. The complex structure, including multiple rings and stereocenters, suggests a molecule with specific interactions in biological systems, dictated by its three-dimensional conformation.
Chemical Properties Analysis
Nodusmicin's chemical properties, such as its reactivity towards different reagents and conditions, are central to its utility and function. Its ability to undergo specific chemical modifications, like acetylation, underscores its potential for diverse biological activities. The research on nodusmicin highlights its structural complexity and the chemical ingenuity required to synthesize and modify such a molecule for further studies.
Scientific Research Applications
- Specific Scientific Field: Biotechnology and Bioengineering
- Summary of the Application: Nodusmicin is a 23-membered macrolide antibiotic . It is isolated as a significant co-metabolite of nargenicin from Nocardia sp. CS682 . NgnL, an α/β-hydrolase superfamily enzyme, was evaluated for its potential for acetylation of nodusmicin by in-vitro reactions .
- Methods of Application or Experimental Procedures: NgnL was heterologously expressed in Escherichia coli BL21 and was evaluated for its potential for acetylation of nodusmicin by in-vitro reactions . The generation of 18-O-acetyl nodusmicin was confirmed by high resolution-quadruple time of flight mass spectrometry (HR-QTOF-MS) .
- Results or Outcomes: It was concluded that NgnL can perform regiospecific acetylation of nodusmicin at 18-OH in presence of acetyl-CoA as an acetate donor . The biosynthetic role of the enzyme for acetylation of nodusmicin was confirmed by gene inactivation and complementation studies .
Safety And Hazards
Future Directions
The future directions of nodusmicin research are not explicitly mentioned in the search results. However, given its antibiotic properties, future research could focus on further understanding its mechanism of action, improving its synthesis process, and exploring its potential applications in treating various bacterial infections.
properties
IUPAC Name |
(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYVUUQBYQHOV-GFCOOTNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(\[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101643013 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.